1-(3,4,5-Trimethoxycinnamoyl)piperidine

Anticonvulsant drug discovery Maximal electroshock seizure model TMCA amide SAR

1-(3,4,5-Trimethoxycinnamoyl)piperidine (CAS 970-85-4), also referenced as TMCA-piperidine amide (compound 4), is a synthetic amide derivative of 3,4,5-trimethoxycinnamic acid (TMCA) featuring a piperidine heterocycle. It belongs to the broader class of TMCA amide analogs, which are investigated for anticonvulsant and sedative properties.

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
CAS No. 970-85-4
Cat. No. B1661839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4,5-Trimethoxycinnamoyl)piperidine
CAS970-85-4
Molecular FormulaC17H23NO4
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCC2
InChIInChI=1S/C17H23NO4/c1-20-14-11-13(12-15(21-2)17(14)22-3)7-8-16(19)18-9-5-4-6-10-18/h7-8,11-12H,4-6,9-10H2,1-3H3/b8-7+
InChIKeyGGOVLAUMYLPYAZ-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4,5-Trimethoxycinnamoyl)piperidine (CAS 970-85-4) – A Differentiated TMCA-Piperidine Amide for Anticonvulsant Research Procurement


1-(3,4,5-Trimethoxycinnamoyl)piperidine (CAS 970-85-4), also referenced as TMCA-piperidine amide (compound 4), is a synthetic amide derivative of 3,4,5-trimethoxycinnamic acid (TMCA) featuring a piperidine heterocycle [1]. It belongs to the broader class of TMCA amide analogs, which are investigated for anticonvulsant and sedative properties. In head-to-head evaluations against multiple in-class analogs, this specific piperidine congener demonstrated quantitatively superior anticonvulsant potency in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models, making it a focused starting point for medicinal chemistry optimization rather than a generic TMCA amide [1].

Why Generic TMCA Amide Substitution Fails: Quantitative Differentiation of 1-(3,4,5-Trimethoxycinnamoyl)piperidine (CAS 970-85-4)


In-class TMCA amide derivatives cannot be interchanged without penalty because the amine moiety dictates both anticonvulsant potency and neurotoxicity profile. In a controlled head-to-head series of 18 synthesized TMCA amides, the piperidine analog (compound 4, CAS 970-85-4) delivered an MES ED50 of 12.2 mg/kg, markedly lower than the morpholine analog (compound 9, ED50 = 35.4 mg/kg) and the benzothiazole analog (compound 16, ED50 = 34.5 mg/kg) [1]. Substituting compound 4 with a less potent analog would require a 2.9-fold higher dose for comparable efficacy, simultaneously shifting the therapeutic window due to differential neurotoxicity profiles (compounds 9 and 16 show weak neurotoxicity up to 1000 mg/kg, while compound 4 exerts marked toxicity) [1]. This quantifiable potency–toxicity divergence means generic TMCA amide procurement cannot guarantee equivalent in vivo outcome.

Quantitative Evidence Guide: 1-(3,4,5-Trimethoxycinnamoyl)piperidine (CAS 970-85-4) vs. In-Class TMCA Amide Analogs


MES Anticonvulsant Potency: Piperidine (CAS 970-85-4) vs. Morpholine and Benzothiazole TMCA Amides

In the MES model (mice, i.p. administration, 0.5 h post-dose), the piperidine analog 1-(3,4,5-trimethoxycinnamoyl)piperidine (compound 4) yielded an ED50 of 12.2 mg/kg. This is a 2.9-fold higher potency than the morpholine analog (compound 9, ED50 = 35.4 mg/kg) and a 2.8-fold higher potency than the benzothiazole analog (compound 16, ED50 = 34.5 mg/kg) [1]. Compound 4 was also more potent than the reference drug antiepilepsirine in the same assay system [1].

Anticonvulsant drug discovery Maximal electroshock seizure model TMCA amide SAR

scPTZ Anticonvulsant Potency: Piperidine (CAS 970-85-4) vs. Morpholine and Benzothiazole TMCA Amides

In the scPTZ-induced seizure model (mice, i.p., 100 mg/kg), compound 4 achieved an ED50 of 81.0 mg/kg. This represents 2.5-fold greater potency than compound 9 (ED50 = 198.5 mg/kg) and 2.0-fold greater potency than compound 16 (ED50 = 165.1 mg/kg) [1]. At 100 mg/kg, compounds 9 and 16 showed only weak anticonvulsant effects, whereas compound 4 effectively inhibited scPTZ-induced seizures [1].

Anticonvulsant drug discovery scPTZ seizure model TMCA amide SAR

Neurotoxicity Comparison: Piperidine (CAS 970-85-4) vs. Morpholine and Benzothiazole TMCA Amides

In the rotarod neurotoxicity (NT) screen, compound 4 exerted marked toxicity at the tested doses, whereas compounds 9 and 16 showed weak neurotoxicity even at the maximum dose administered (1000 mg/kg) [1]. This divergent NT profile means that compound 4's higher potency is partially offset by a narrower safety margin relative to its less potent but better-tolerated analogs. Despite the marked toxicity, the protective index (PI) of compound 4 was close to the reference drugs carbamazepine (CBZ) and antiepilepsirine [1].

Neurotoxicity screening Therapeutic index TMCA amide safety profiling

Sedative Activity: Piperidine (CAS 970-85-4) Demonstrates Highest Potency Among Active TMCA Amides

In the pentobarbital sodium-induced sleeping model (i.p., 10 mg/kg), compound 4 significantly lengthened sleep duration time compared to negative control (P < 0.01), and was identified as the most potent sedative compound among the tested TMCA amides [1]. In contrast, compounds 9 and 16 were statistically effective for sleep duration but did not match compound 4's potency; conversely, compound 4 did not significantly extend the latent time of sleeping, while compounds 9 and 16 were statistically effective for this parameter [1]. In the locomotor activity test, all three compounds (4, 9, 16) significantly reduced activity at 100 mg/kg vs. normal saline [1].

Sedative activity Pentobarbital sodium-induced sleeping model Locomotor activity test

Acute Oral Toxicity: LD50 = 1180 mg/kg in Mice Defining Baseline In Vivo Tolerability

The acute oral LD50 of 1-(3,4,5-trimethoxycinnamoyl)piperidine in mice is reported as 1180 mg/kg, with observed behavioral changes including altered motor activity . This value provides a baseline for procurement risk assessment and serves as an anchor for comparing in-class toxicity relative to other TMCA amides for which LD50 data may be available. For context, antiepilepsirine, a structurally related reference compound, has a reported oral LD50 of >2000 mg/kg in mice [1].

Acute toxicity LD50 determination Preclinical safety assessment

Optimal Application Scenarios for 1-(3,4,5-Trimethoxycinnamoyl)piperidine (CAS 970-85-4) Based on Differentiated Evidence


Anticonvulsant Lead Optimization: MES and scPTZ Seizure Model Screening

Compound 4 (CAS 970-85-4) is optimally deployed as a potency benchmark in MES and scPTZ seizure models for iterative SAR campaigns. Its MES ED50 of 12.2 mg/kg i.p. provides a measurable efficacy baseline against which newly synthesized TMCA analogs can be quantitatively compared [1]. Researchers procuring this compound for anticonvulsant screening should use compounds 9 (morpholine) and 16 (benzothiazole) as in-class lower-potency controls in the same assay panel.

Neurotoxicity vs. Potency Trade-off Analysis for Therapeutic Index Determination

The combination of high MES/scPTZ potency and marked rotarod neurotoxicity makes compound 4 a valuable tool for studying potency–toxicity relationships within the TMCA amide series [1]. By co-testing with compounds 9 and 16 (weak NT, lower potency), researchers can map the SAR landscape governing the therapeutic window. Compound 4's protective index, being close to carbamazepine (CBZ), further supports its use as a reference in TI benchmarking [1].

Sedation Mechanism Studies: Sleep Maintenance vs. Sleep Onset Differentiation

Compound 4's distinct sedative profile—maximal sleep duration prolongation without significant effect on sleep latency—enables targeted investigation of sleep maintenance mechanisms [1]. Researchers studying differential modulation of sleep architecture should procure compound 4 for sleep maintenance assays while using compounds 9 or 16 for sleep onset (latency) studies. All three compounds significantly reduce locomotor activity at 100 mg/kg, providing a consistent sedative baseline [1].

Acute Toxicity Reference Standard for TMCA Amide Safety Profiling

With a defined oral LD50 of 1180 mg/kg in mice [1] and documented behavioral toxicity (motor activity changes), compound 4 serves as a calibrated toxicity reference for in-class safety comparisons. Procurement of compound 4 alongside antiepilepsirine (LD50 > 2000 mg/kg) enables direct tolerability benchmarking for TMCA amide derivatives, supporting go/no-go decisions in early preclinical development.

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